1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-(1,1-dimethylethyl)-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-, monohydrochloride
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Overview
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-(1,1-dimethylethyl)-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a unique spirocyclic structure, which can impart specific biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-(1,1-dimethylethyl)-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the spirocyclic core, followed by the introduction of functional groups such as the hydroxy, methyl, and fluorophenyl groups. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-(1,1-dimethylethyl)-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic structure or other functional groups.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and functional groups can influence its binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives with different substituents.
- Spirocyclic compounds with similar core structures but different functional groups.
Uniqueness
The unique combination of the spirocyclic core, hydroxy, methyl, and fluorophenyl groups in 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-(1,1-dimethylethyl)-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-, monohydrochloride imparts specific chemical and biological properties that distinguish it from other similar compounds. These properties may include enhanced stability, selectivity, or potency in its applications.
Properties
CAS No. |
134070-08-9 |
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Molecular Formula |
C20H30ClFN2O3 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
3-tert-butyl-8-[2-(4-fluorophenyl)ethyl]-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C20H29FN2O3.ClH/c1-18(2,3)23-17(24)26-20(19(23,4)25)10-13-22(14-11-20)12-9-15-5-7-16(21)8-6-15;/h5-8,25H,9-14H2,1-4H3;1H |
InChI Key |
YWYLHCYTTCCSDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC(=O)N1C(C)(C)C)O.Cl |
Origin of Product |
United States |
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